1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone
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Overview
Description
1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone is a complex organic compound that features a unique structure combining a pyrroloquinoline moiety with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone typically involves multi-step organic synthesis. The process may start with the preparation of the pyrroloquinoline core, followed by the introduction of the oxazine ring. Key steps may include:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanone Linker: This step may involve the use of reagents such as acyl chlorides or anhydrides.
Formation of the Oxazine Ring: This can be achieved through cyclization reactions involving amino alcohols and aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
- 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone
- 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanol
- 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanoic acid
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrroloquinoline and oxazine moieties, which imparts distinct chemical and physical properties
Properties
CAS No. |
39013-35-9 |
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Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(1,3-dihydropyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethanone |
InChI |
InChI=1S/C20H23N3O2/c1-13-10-20(2,3)22-18(25-13)9-19(24)23-11-15-8-14-6-4-5-7-16(14)21-17(15)12-23/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
NJGHXBXRSPRAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)CC(=O)N2CC3=CC4=CC=CC=C4N=C3C2)(C)C |
Origin of Product |
United States |
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